1-[5-(4-iodophenoxy)pentyl]pyrrolidine
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Overview
Description
1-[5-(4-iodophenoxy)pentyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a pentyl chain, which is further connected to an iodophenoxy group
Preparation Methods
The synthesis of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine typically involves the following steps:
Formation of the iodophenoxy group: This can be achieved through the iodination of phenol derivatives using iodine and an oxidizing agent.
Attachment of the pentyl chain: The iodophenoxy group is then reacted with a pentyl halide under basic conditions to form the pentyl ether.
Formation of the pyrrolidine ring: The final step involves the cyclization of the pentyl ether with a suitable amine to form the pyrrolidine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[5-(4-iodophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the iodophenoxy group to a phenoxy group.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols, forming azido or thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar compounds to 1-[5-(4-iodophenoxy)pentyl]pyrrolidine include:
1-[5-(4-bromophenoxy)pentyl]pyrrolidine: Similar structure but with a bromine atom instead of iodine.
1-[5-(4-chlorophenoxy)pentyl]pyrrolidine: Similar structure but with a chlorine atom instead of iodine.
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[5-(4-iodophenoxy)pentyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPWUBHLIKOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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